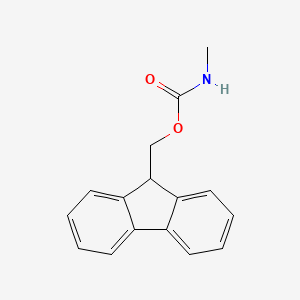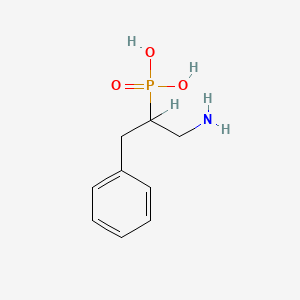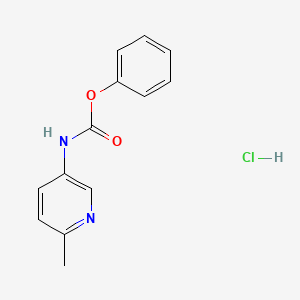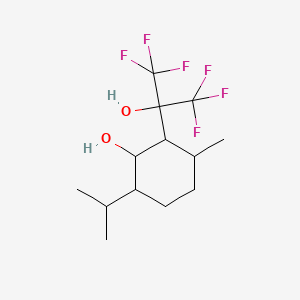
Cyclohexanol, 2-(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)-6-isopropyl-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexanol, 2-(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)-6-isopropyl-3-methyl- is a fluorinated organic compound. This compound is notable for its unique structure, which includes multiple fluorine atoms, making it highly relevant in various scientific and industrial applications. The presence of fluorine atoms often imparts unique chemical and physical properties to the compound, such as increased stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
This can be achieved through various fluorination reactions, often using reagents such as hexafluoropropylene oxide or other fluorinating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the reactive fluorine species. The process must be carefully controlled to ensure the desired product’s purity and yield .
化学反応の分析
Types of Reactions
Cyclohexanol, 2-(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)-6-isopropyl-3-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles like amines or thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various alcohols .
科学的研究の応用
Cyclohexanol, 2-(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)-6-isopropyl-3-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential effects on biological systems due to its unique structure.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which Cyclohexanol, 2-(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)-6-isopropyl-3-methyl- exerts its effects involves interactions with molecular targets and pathways. The fluorine atoms can influence the compound’s reactivity and interactions with enzymes or receptors, potentially leading to unique biological effects .
類似化合物との比較
Similar Compounds
- Cyclopentanol, 2-(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)-
- 2,5-bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)cyclopentan-1-one
Uniqueness
Cyclohexanol, 2-(1,1,1,3,3,3-hexafluoro-2-hydroxy-2-propyl)-6-isopropyl-3-methyl- is unique due to its specific arrangement of fluorine atoms and the presence of isopropyl and methyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications .
特性
CAS番号 |
34844-42-3 |
|---|---|
分子式 |
C13H20F6O2 |
分子量 |
322.29 g/mol |
IUPAC名 |
2-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-3-methyl-6-propan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C13H20F6O2/c1-6(2)8-5-4-7(3)9(10(8)20)11(21,12(14,15)16)13(17,18)19/h6-10,20-21H,4-5H2,1-3H3 |
InChIキー |
RWABFIHTJVNYGG-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(C(C1C(C(F)(F)F)(C(F)(F)F)O)O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


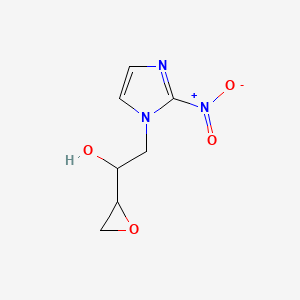
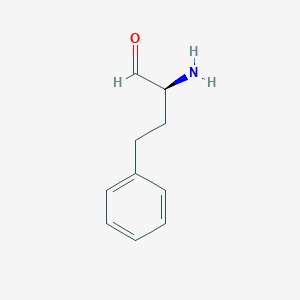
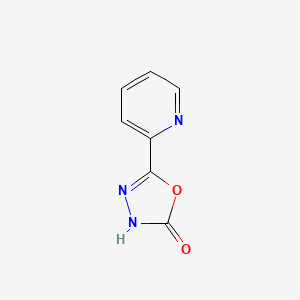
![[(Prop-2-en-1-yl)sulfanyl]acetyl chloride](/img/structure/B13995030.png)
![N-hydroxy-1,4-dioxaspiro[4.5]decane-6-carboxamide](/img/structure/B13995035.png)
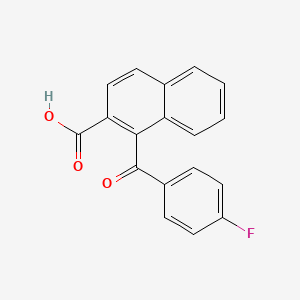
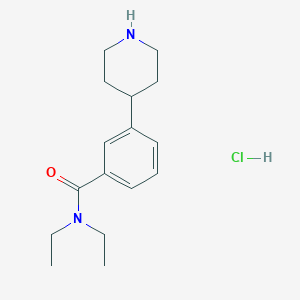
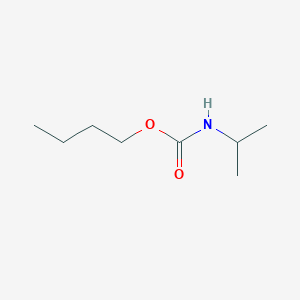
![5-chloro-N2-[4-(dimethylphosphoryl)-2-methoxyphenyl]-N4-phenylpyrimidine-2,4-diamine](/img/structure/B13995050.png)
![Methyl 5-bromo-2-[2-oxo-2-(phenylamino)ethoxy]benzoate](/img/structure/B13995056.png)
![2-[(Benzylsulfonyl)amino]-4-methylpentanoic acid](/img/structure/B13995064.png)
